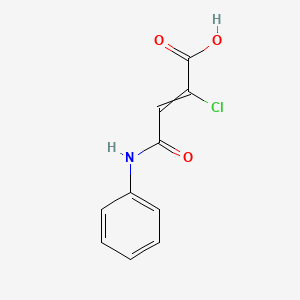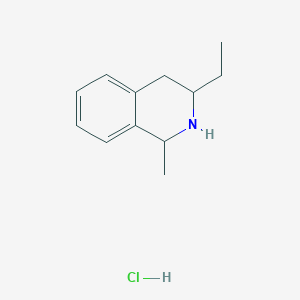![molecular formula C14H20 B14402412 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene CAS No. 87482-35-7](/img/structure/B14402412.png)
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[5.5]undecane framework, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of the propan-2-ylidene group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)spiro[5One common method involves the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides and sulfonyl allenols . This method provides a straightforward route to the desired spirocyclic structure under mild conditions.
Industrial Production Methods
While specific industrial production methods for 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the propan-2-ylidene group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated spirocyclic compounds.
Scientific Research Applications
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene involves its interaction with specific molecular targets and pathways. For instance, its role as a kinase inhibitor suggests that it binds to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can disrupt signaling pathways involved in inflammation and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: Another spirocyclic compound with a similar core structure but different functional groups.
2,4-Dimethyl-3-aza-spiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile: A derivative with additional nitrogen atoms and nitrile groups.
Uniqueness
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical properties and reactivity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
87482-35-7 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3-propan-2-ylidenespiro[5.5]undeca-1,4-diene |
InChI |
InChI=1S/C14H20/c1-12(2)13-6-10-14(11-7-13)8-4-3-5-9-14/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI Key |
ANVNCVKZVRJIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC2(CCCCC2)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


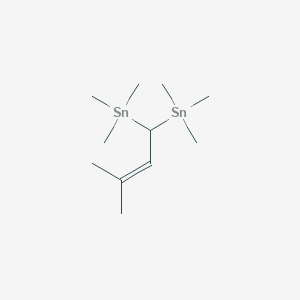
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
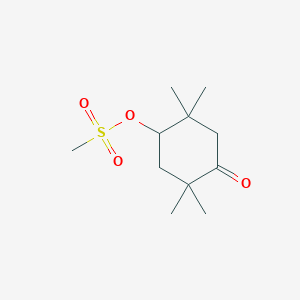
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)

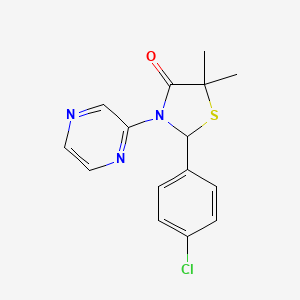

![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)

